2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidinyl group and a dimethylpyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyridine ring, followed by the introduction of the pyrrolidinyl group and the dimethylpyrrole moiety. Common reagents might include pyridine derivatives, pyrrolidine, and dimethylpyrrole, with reaction conditions such as heating, use of catalysts, and specific solvents.
Industrial Production Methods
Industrial production of such compounds would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and the use of industrial-grade reagents and equipment would be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other pyridine derivatives with pyrrolidinyl and pyrrole substituents. Examples could be:
- 2-(1H-pyrrol-1-yl)pyridine
- 3-(pyrrolidin-1-yl)pyridine
- 2,5-Dimethyl-1H-pyrrole
Uniqueness
The uniqueness of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(pyrrolidin-2-yl)pyridine lies in its specific substitution pattern, which can confer distinct chemical and physical properties. This uniqueness might make it particularly valuable for certain applications, such as selective binding to biological targets or specific reactivity in chemical synthesis.
Eigenschaften
Molekularformel |
C15H19N3 |
---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
2-(2,5-dimethylpyrrol-1-yl)-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C15H19N3/c1-11-7-8-12(2)18(11)15-13(5-3-10-17-15)14-6-4-9-16-14/h3,5,7-8,10,14,16H,4,6,9H2,1-2H3 |
InChI-Schlüssel |
QSIDWRXFNHFFIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=C(C=CC=N2)C3CCCN3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.